![molecular formula C11H16OS B14298315 (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid CAS No. 112936-08-0](/img/structure/B14298315.png)
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6-Dimethylbicyclo[311]hept-2-en-2-yl)ethanethioic S-acid is a chemical compound with the molecular formula C11H16OS It is characterized by a bicyclic structure with a thioacid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid typically involves the reaction of bicyclo[3.1.1]hept-2-ene derivatives with ethanethioic acid under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid undergoes various types of chemical reactions, including:
Oxidation: The thioacid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents, such as bromine or chlorine, in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives and other substituted bicyclic compounds.
Scientific Research Applications
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-ene derivatives: Compounds with similar bicyclic structures but different functional groups.
Thioacids: Compounds with similar thioacid functional groups but different core structures.
Uniqueness
(6,6-Dimethylbicyclo[311]hept-2-en-2-yl)ethanethioic S-acid is unique due to its combination of a bicyclic structure and a thioacid functional group This unique combination imparts specific chemical and physical properties, making it distinct from other similar compounds
Properties
CAS No. |
112936-08-0 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanethioic S-acid |
InChI |
InChI=1S/C11H16OS/c1-11(2)8-4-3-7(5-10(12)13)9(11)6-8/h3,8-9H,4-6H2,1-2H3,(H,12,13) |
InChI Key |
PJAOKYHZOWXUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CC(=O)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




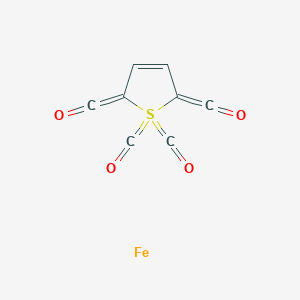


![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
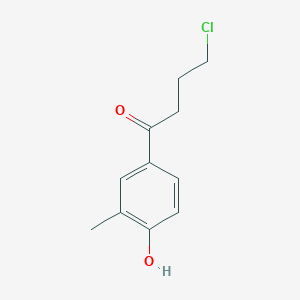
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
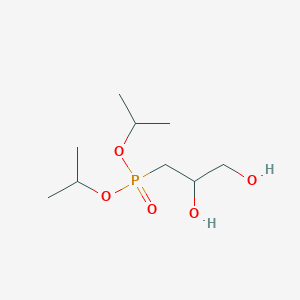
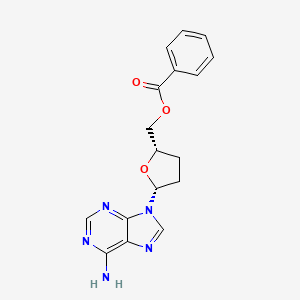


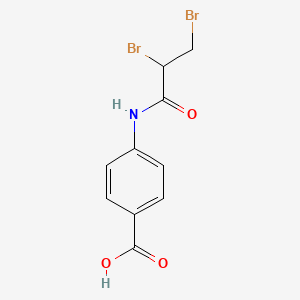
![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
